tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its structural versatility
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl esters:
Uniqueness
Tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and biological activity compared to other tert-butyl derivatives. Its combination of amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQURLQDYAJECW-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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